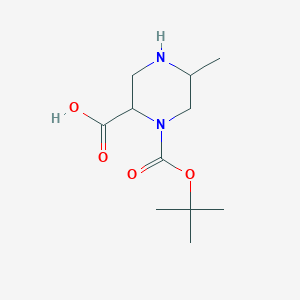
1-(4-Benzylmorpholin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylmorpholin-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1394040-00-6 . It has a molecular weight of 234.34 and its IUPAC name is 1-(4-benzyl-2-morpholinyl)propylamine .
Molecular Structure Analysis
The InChI code for 1-(4-Benzylmorpholin-2-yl)propan-1-amine is 1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3 . This indicates the presence of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in each molecule of the compound .Physical And Chemical Properties Analysis
1-(4-Benzylmorpholin-2-yl)propan-1-amine is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Functional Modification of Polymers
Research has demonstrated the potential of amines, including those structurally related to 1-(4-Benzylmorpholin-2-yl)propan-1-amine, in the functional modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through a reaction with various aliphatic and aromatic amines, enhancing their swelling properties and thermal stability. These modifications suggest applications in medical fields due to the polymers' improved biological activities (Aly & El-Mohdy, 2015).
Pharmaceutical Intermediate Synthesis
Another significant application involves the synthesis of pharmaceutical intermediates. A commercial synthesis developed for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key starting material for a phase 2 investigational drug, showcases the compound's relevance in drug development. The process highlights the efficiency of stereocenter installation and a Grignard reaction in producing the desired intermediate, indicating its utility in complex pharmaceutical synthesis (Kopach et al., 2009).
Anticancer Agent Development
Further research into benzimidazoles bearing oxadiazole nucleus, starting from compounds structurally similar to 1-(4-Benzylmorpholin-2-yl)propan-1-amine, led to the development of novel anticancer agents. These compounds exhibited significant to good anticancer activity against various cancer cell lines, underscoring the potential of such chemical structures in creating effective cancer therapies (Rashid, Husain, & Mishra, 2012).
Material Science and Corrosion Inhibition
In material science, tertiary amines derived from 1,3-di-amino-propan-2-ol, related to 1-(4-Benzylmorpholin-2-yl)propan-1-amine, have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. These compounds showed promising results in preventing anodic dissolution of iron, indicating their potential application in protecting metal surfaces from corrosion (Gao, Liang, & Wang, 2007).
Safety and Hazards
properties
IUPAC Name |
1-(4-benzylmorpholin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAOXUBCOHRGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CN(CCO1)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
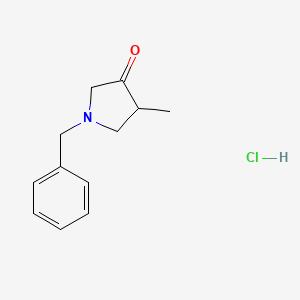
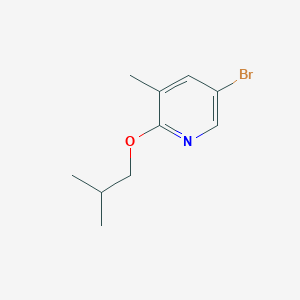
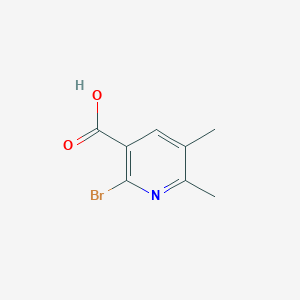
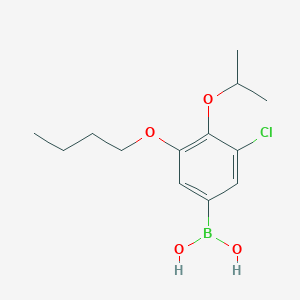
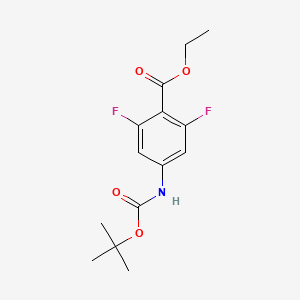


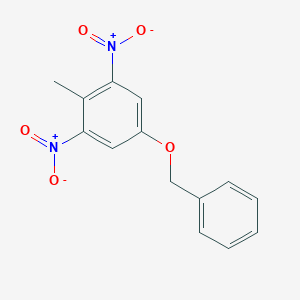
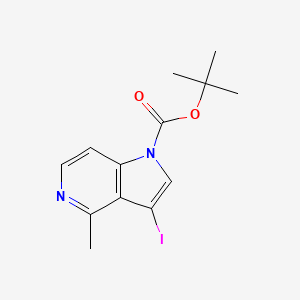
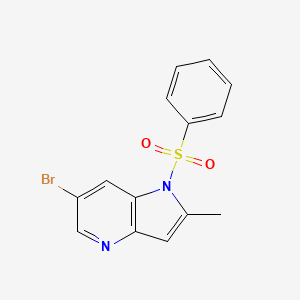
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

